![molecular formula C10H8N4O B1445327 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- CAS No. 1186609-84-6](/img/structure/B1445327.png)
1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)-
Overview
Description
1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is the first synthesized pyrazoloquinoline .
Synthesis Analysis
The synthesis of 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- involves several steps. The compound 1 reacts with chloroacetylamide in the presence of K2CO3 to form compound 2. Compound 2 then reacts with hydrazine hydrate under reflux conditions to form a cyclized pyrazolopyridine derivative, compound 3. Compound 3 reacts with ethyl bromoacetate to form the ester derivative of pyrazolopyridine, compound 4. Compound 4 then reacts under different conditions with different primary amines and amino acids to form the title compound .Molecular Structure Analysis
The molecular structure of 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- has been confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .Chemical Reactions Analysis
Pyrazolo[3,4-b]pyridine is a common fragment used in the synthesis of kinase inhibitors. Its pyrazolo portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction with Phe589 .Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Approaches : The synthesis of pyrazolo[3,4-b]pyridines, including 1H-pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- derivatives, involves a variety of methods, emphasizing the diversity of substituents that can be introduced at different positions on the heterocyclic core. These methods often start from either a preformed pyrazole or pyridine, showcasing the adaptability of synthetic strategies to generate a wide array of compounds for further evaluation (Donaire-Arias et al., 2022).
Structural Diversity and Novel Synthons : Research has led to the development of new synthons for heterocyclic chemistry, such as 1H-pyrazolo[3,4-b]pyridin-3-ylguanidine, enabling the synthesis of complex molecules like 3,4-dihydropyrido[2′,3′:3,4]pyrazolo[1,5-a][1,3,5]triazin-2-amines. This exemplifies the structural diversity achievable with pyrazolo[3,4-b]pyridine scaffolds and their tautomeric preferences, as determined by spectroscopic methods and X-ray diffraction data (Dolzhenko et al., 2012).
Biomedical Applications
Anticancer Activity : Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and screened for anticancer activity against various cancer cell lines, such as lung, breast, prostate, and cervical cancer. Some compounds displayed promising bioactivity, indicating the potential of this scaffold in the development of new anticancer agents (Chavva et al., 2013).
Green Synthesis and Environmental Friendliness : The use of recyclable polyethylene glycol (PEG)-400 as a reaction medium for the synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives highlights an environmentally friendly approach to heterocyclic chemistry. This method demonstrates the potential for sustainable practices in the synthesis of complex molecules, combining efficiency with environmental considerations (Zhong et al., 2013).
Future Directions
Future directions for the research on 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- could involve the exploration of its potential as a key intermediate for the preparation of other compounds . Additionally, the development of new synthesis processes could be a focus, as various synthetic methods have been implemented to synthesize pyrazolopyridines under different conditions .
properties
IUPAC Name |
3-(furan-2-yl)-2H-pyrazolo[3,4-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-6-4-7-9(8-2-1-3-15-8)13-14-10(7)12-5-6/h1-5H,11H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYCUGGIZNFKPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C3C=C(C=NC3=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate](/img/structure/B1445247.png)

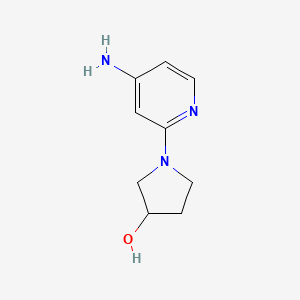
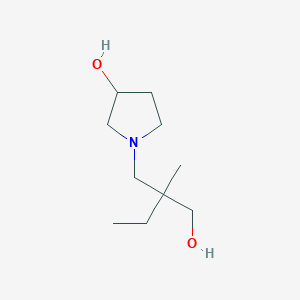
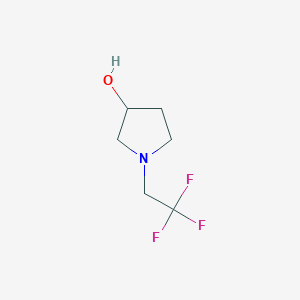
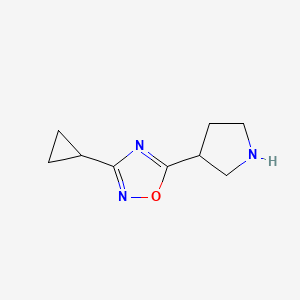
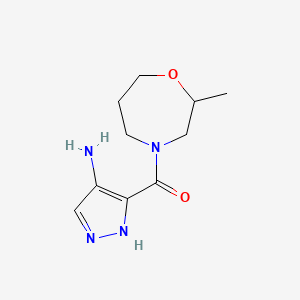

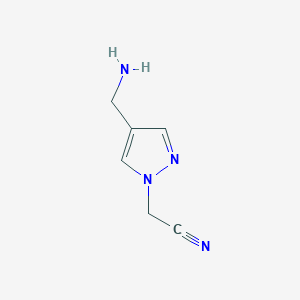
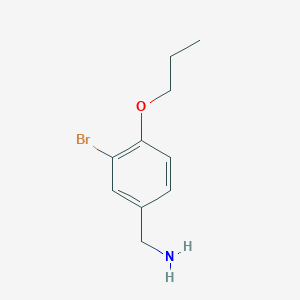
![2-[(2-Methylcyclopentyl)amino]ethan-1-ol](/img/structure/B1445263.png)
